molecular formula C12H16O3 B3052378 Methyl 2-(2-methoxyphenyl)-2-methylpropanoate CAS No. 40801-03-4

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate

Cat. No.: B3052378
CAS No.: 40801-03-4
M. Wt: 208.25 g/mol
InChI Key: ROEPKPWUNHTCOL-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Phenylpropanoids and Propanoates in Natural Products

Methyl 2-(2-methoxyphenyl)-2-methylpropanoate is related to compounds like phenylpropanoids and propanoates found in natural products. In a study, new phenylpropanoids and an unusual propanoate were isolated from the fruits of Morinda citrifolia. These compounds' structures were elucidated using methods like MS and NMR, highlighting their potential in natural product chemistry and possibly in pharmacology (Wang, He, Feng, & Liu, 2011).

Oxidation Studies

Research on the one-electron oxidation of similar compounds, including 2-(4-methoxyphenyl)-2-methylpropanoic acid, has been conducted. This study provides insights into the reactivity and stability of these compounds under oxidative conditions, which is crucial for understanding their behavior in various chemical environments (Bietti & Capone, 2008).

Photopolymerization Applications

A derivative of this compound has been proposed as a photoiniferter, a compound that initiates polymerization upon exposure to light. This compound decomposes under UV irradiation to generate radicals, making it useful in photopolymerization processes, especially in materials science (Guillaneuf et al., 2010).

Synthesis of Novel Compounds

Synthesis and characterization of novel compounds, including those related to this compound, have been a significant area of research. These studies provide a deeper understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Collins & Jacobs, 1986).

Pharmaceutical Applications

One of the derivatives of this compound has been synthesized as a potent PPARpan agonist, indicating its potential application in pharmaceuticals, particularly in the development of new drugs (Guo et al., 2006).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific safety data for “Methyl 2-(2-methoxyphenyl)-2-methylpropanoate” is not available, it’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “Methyl 2-(2-methoxyphenyl)-2-methylpropanoate” could involve exploring its potential applications in various fields, such as medicine, materials science, or environmental science .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-7-5-6-8-10(9)14-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEPKPWUNHTCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551998
Record name Methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40801-03-4
Record name Methyl 2-(2-methoxyphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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